1-Bromo-3,5-bis(tert-butoxymethyl)benzene

Description

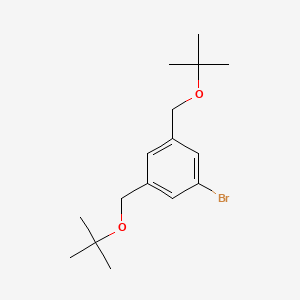

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,5-bis[(2-methylpropan-2-yl)oxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO2/c1-15(2,3)18-10-12-7-13(9-14(17)8-12)11-19-16(4,5)6/h7-9H,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOOPBMHZUGISGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC(=CC(=C1)Br)COC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744502 | |

| Record name | 1-Bromo-3,5-bis(tert-butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-77-2 | |

| Record name | 1-Bromo-3,5-bis(tert-butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3,5 Bis Tert Butoxymethyl Benzene

Retrosynthetic Analysis and Disconnection Strategies for 1-Bromo-3,5-bis(tert-butoxymethyl)benzene

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For this compound, the primary disconnections involve the carbon-bromine bond and the carbon-oxygen bonds of the tert-butoxymethyl groups.

A primary retrosynthetic disconnection breaks the C-Br bond, leading to the precursor 1,3-bis(tert-butoxymethyl)benzene. This simplifies the synthesis to the installation of the two side chains, followed by a regioselective bromination. This is a logical approach as the two tert-butoxymethyl groups are meta-directing, which would favor the introduction of bromine at the C5 position.

Alternatively, disconnection of the C-O bonds of the ether linkages suggests 3,5-dibromobenzyl alcohol or a related derivative as a precursor. This approach would involve the synthesis of the dibrominated scaffold followed by etherification with a tert-butyl group source.

A third strategy involves a disconnection that leads back to a more fundamental building block, such as 3,5-dihydroxybenzoic acid or a related 1,3,5-trisubstituted benzene (B151609) derivative, where the functional groups can be manipulated to install the desired bromine and tert-butoxymethyl moieties.

Approaches to the Core 1,3,5-Trisubstituted Benzene Scaffold

The synthesis of the 1,3,5-trisubstituted benzene core is a critical step. Two main strategies are employed: directed aromatic functionalization of a pre-existing benzene ring or the assembly from simpler, non-aromatic precursors.

This approach begins with a substituted benzene and utilizes the directing effects of the existing substituents to introduce new functional groups at the desired positions. For a 1,3,5-substitution pattern, a common starting material would be a meta-directing group on the benzene ring. For instance, starting with a compound like dimethyl isophthalate, the ester groups can direct further substitutions.

Another example is the use of a starting material like 3,5-dihydroxybenzoic acid. The hydroxyl groups are ortho-, para-directing, but the carboxylic acid is meta-directing. This interplay of directing effects can be exploited to achieve the desired substitution pattern through a series of protection, functionalization, and deprotection steps.

This strategy involves the construction of the benzene ring itself from acyclic precursors. While less common for simple trisubstituted benzenes, it can be a powerful method for complex substitution patterns. Cyclotrimerization reactions of alkynes, for example, can lead to symmetrically substituted benzene rings. However, for a non-symmetrical pattern like this compound, this approach would require a more complex, stepwise annulation strategy.

Installation and Manipulation of the Bromine Moiety in this compound

The introduction of the bromine atom at the correct position is a key step in the synthesis. This can be achieved through regioselective bromination or halogen exchange reactions.

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto a benzene ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of a 1,3-disubstituted benzene with two meta-directing groups, such as the tert-butoxymethyl groups, the incoming electrophile (Br+) will be directed to the position meta to both groups, which is the C5 position.

Common brominating agents include bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) or N-bromosuccinimide (NBS) with a suitable initiator. The choice of brominating agent and reaction conditions can be optimized to achieve high regioselectivity and yield.

| Reaction | Reagents | Product |

| Electrophilic Bromination | 1,3-bis(tert-butoxymethyl)benzene, Br2, FeBr3 | This compound |

Halogen exchange reactions, such as the Finkelstein reaction, are typically used for converting alkyl halides. For aryl halides, a common method is the Sandmeyer reaction. This would involve the conversion of an amino group to a diazonium salt, which is then displaced by a bromide ion, often from a copper(I) bromide salt. This approach would require the synthesis of 3,5-bis(tert-butoxymethyl)aniline as a precursor.

Another possibility is a metal-halogen exchange reaction, where an organometallic reagent (e.g., an organolithium or Grignard reagent) is reacted with a bromine source. This would typically involve starting with a different halogen, such as iodine, at the desired position and exchanging it for bromine.

| Reaction | Starting Material | Key Reagents | Product |

| Sandmeyer Reaction | 3,5-bis(tert-butoxymethyl)aniline | 1. NaNO2, HBr2. CuBr | This compound |

Formation and Transformation of tert-Butoxymethyl Ether Groups

Alcohol Protection Strategies Utilizing tert-Butoxymethyl Ethers

Protecting groups are essential tools in organic synthesis, designed to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.org The choice of a protecting group is critical and depends on its stability to the reaction conditions under which it must persist and the ease with which it can be removed once its purpose is served.

The tert-butoxymethyl ether serves as an acetal-type protecting group for alcohols. Its introduction transforms a potentially reactive and acidic hydroxyl group into a more stable ether linkage, which is inert to many common reagents such as strong bases, organometallics, and nucleophiles. youtube.com This strategy is crucial when performing reactions on other parts of a molecule that would otherwise be incompatible with a free hydroxyl group. youtube.com For polyhydroxylated compounds like the precursor to this compound, a robust protecting group strategy is necessary to ensure selective reactions and avoid undesired side products.

Optimization of Etherification Conditions for this compound Synthesis

While a specific documented synthesis for this compound is not prevalent in readily available literature, its synthesis can be projected from established methodologies for the etherification of phenolic hydroxyl groups. The logical precursor for this synthesis is 1-bromo-3,5-dihydroxybenzene. The optimization of the double etherification of this precursor would involve careful consideration of several reaction parameters to maximize the yield and purity of the desired product.

Key parameters for optimization include the choice of base, solvent, temperature, and the tert-butoxymethylating agent. A non-nucleophilic base is typically employed to deprotonate the phenolic hydroxyl groups, rendering them sufficiently nucleophilic to react with the etherifying agent. The reaction is generally conducted in an inert aprotic solvent to avoid side reactions.

Table 1: Proposed Reaction Parameters for Optimization of this compound Synthesis

| Parameter | Variable | Rationale |

|---|---|---|

| Starting Material | 1-Bromo-3,5-dihydroxybenzene | Direct precursor with the required substitution pattern. |

| Etherifying Agent | tert-Butoxymethyl chloride (BOM-Cl) | Common reagent for the introduction of the BOM group. |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Diisopropylethylamine (DIPEA) | To deprotonate the phenolic hydroxyls. The choice of base can influence reaction rate and selectivity. |

| Solvent | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM), Acetonitrile (MeCN) | Aprotic solvents are preferred to avoid interference with the reaction. |

| Temperature | 0 °C to room temperature | Milder conditions are often preferred to minimize potential side reactions. |

| Stoichiometry | Slight excess of BOM-Cl and base | To ensure complete conversion of both hydroxyl groups. |

Optimization would involve systematically varying these parameters to find the conditions that provide the highest yield of the di-etherified product while minimizing the formation of the mono-etherified intermediate and other byproducts.

Comparative Analysis of Protecting Group Methodologies Relevant to tert-Butoxymethyl Ethers

The selection of a protecting group is a critical strategic decision in synthesis. The tert-butoxymethyl (BOM) group belongs to the family of acetal protecting groups and has a distinct profile of stability and reactivity compared to other common classes of hydroxyl protecting groups, such as silyl ethers and benzyl (B1604629) ethers.

Table 2: Comparative Analysis of Common Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Introduction Conditions | Stability | Cleavage Conditions |

|---|---|---|---|---|

| tert-Butoxymethyl | BOM | BOM-Cl, Base (e.g., DIPEA) | Stable to base, mild acid, organometallics. | Strong acid (e.g., HCl, TFA). |

| tert-Butyldimethylsilyl | TBS/TBDMS | TBS-Cl, Imidazole, DMF | Stable to base. Labile to acid and fluoride ions. | H+, TBAF, HF-Pyridine. |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole, DMF | More stable to acid than TBS due to steric hindrance. Labile to fluoride ions. | H+, TBAF. |

| Benzyl | Bn | BnBr, NaH, THF | Stable to acid and base. | Catalytic hydrogenation (H2, Pd/C), strong acid. |

| Methoxymethyl | MOM | MOM-Cl, DIPEA, DCM | Stable to base. Labile to acid. | Acid (e.g., HCl in THF/water). |

| 2-Tetrahydropyranyl | THP | DHP, PPTS, DCM | Stable to base. Labile to acid. Introduces a new chiral center. | Mild acid (e.g., AcOH in THF/water). |

Compared to silyl ethers like TBS and TIPS, the BOM group offers greater stability under acidic conditions. highfine.com Unlike the benzyl group, its removal does not require catalytic hydrogenation, which is advantageous if the substrate contains other functional groups sensitive to reduction. highfine.com Within the acetal family, the BOM group's reactivity is comparable to the more common MOM group, though subtle differences in cleavage kinetics can sometimes be exploited for selective deprotection.

Total Synthesis and Stepwise Derivatization of this compound

Convergent and Divergent Synthetic Pathways

A divergent synthetic pathway is often the most logical approach for a molecule like this compound. This strategy begins with a common, symmetrically substituted starting material that is sequentially functionalized. A plausible divergent synthesis would start from 1,3,5-benzenetriol (phloroglucinol). chemeo.comnist.gov

Step 1: Selective Bromination: Phloroglucinol can be selectively monobrominated under controlled conditions to yield 2-bromo-1,3,5-benzenetriol.

Step 2: Dehydroxylation: The central hydroxyl group can be removed through a variety of methods, such as conversion to a tosylate followed by reduction, to yield 1-bromo-3,5-dihydroxybenzene.

Step 3: Double Etherification: The resulting diol would then undergo a double etherification reaction as described in section 2.4.2 to afford the final product, this compound.

A convergent synthesis , in which different fragments of the molecule are prepared separately and then combined, is generally more efficient for larger, more complex molecules. wikipedia.org For a relatively small molecule like the target compound, a convergent approach is less practical but could theoretically involve coupling a pre-functionalized aromatic fragment with another, though this would likely be a more lengthy and less efficient route than a divergent approach.

Yield Optimization and Reaction Scalability

When considering the scalability of the synthesis from a laboratory setting to a larger industrial production, several factors must be addressed: pharmafeatures.com

Reagent Cost and Availability: The cost and availability of starting materials like phloroglucinol and reagents such as tert-butoxymethyl chloride become significant at a larger scale.

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be difficult and expensive to scale up. The proposed synthesis pathway generally involves moderate conditions.

Process Safety: The use of hazardous reagents like sodium hydride requires careful handling and engineering controls, especially on a large scale.

Purification: Chromatographic purification, which is common in the lab, is often not feasible for large quantities. Therefore, developing reaction conditions that yield a product of high purity that can be isolated by crystallization or distillation is highly desirable. nih.gov

Waste Management: The environmental impact and cost of waste disposal are critical considerations in industrial synthesis.

A thorough process development phase would be necessary to address these challenges and ensure a robust, safe, and economically viable synthesis on a larger scale. pharmafeatures.com

Mechanistic Insights into the Synthesis of this compound

The mechanism of each step in the proposed synthesis is well-understood in organic chemistry.

Mechanism of Benzylic Bromination

The reaction of 1-bromo-3,5-dimethylbenzene with NBS proceeds through a free-radical chain mechanism.

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating, which generates two radicals. These radicals then react with NBS to produce a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 1-bromo-3,5-dimethylbenzene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the product, 1-bromo-3,5-bis(bromomethyl)benzene, and another bromine radical, which continues the chain reaction.

Termination: The reaction terminates when two radicals combine to form a non-radical species.

Mechanism of Hydrolysis

The conversion of 1-bromo-3,5-bis(bromomethyl)benzene to 1-bromo-3,5-bis(hydroxymethyl)benzene is a nucleophilic substitution reaction. The hydroxide ion (OH-) acts as a nucleophile and attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion as the leaving group. This process occurs twice to yield the diol.

Mechanism of Williamson Ether Synthesis

The final step follows the Williamson ether synthesis pathway, which is a classic example of an SN2 reaction. scienceinfo.com

Deprotonation: The sodium hydride (a strong base) removes the acidic protons from the two hydroxyl groups of 1-bromo-3,5-bis(hydroxymethyl)benzene, creating a dialkoxide intermediate.

Nucleophilic Attack: The resulting alkoxide ions are potent nucleophiles. They attack the electrophilic carbon atom of tert-butyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This involves a backside attack on the carbon atom bearing the bromine atom. scienceinfo.com

Product Formation: The carbon-oxygen bond is formed concurrently with the cleavage of the carbon-bromine bond, resulting in the formation of the ether and a bromide salt as a byproduct.

It is important to note that with a tertiary halide like tert-butyl bromide, a competing elimination reaction (E2) can occur, where the alkoxide acts as a base and abstracts a proton from a carbon adjacent to the one bearing the bromine, leading to the formation of an alkene (isobutylene). quora.comdoubtnut.com However, by using a primary alkoxide (as in this proposed synthesis) and carefully controlling the reaction conditions, the desired SN2 substitution to form the ether can be favored.

Table 2: Mechanistic Overview

| Reaction Step | Mechanism Type | Key Intermediates | Key Features |

| Benzylic Bromination | Free-Radical Chain | Benzylic radical | Resonance stabilization of the radical intermediate |

| Hydrolysis | Nucleophilic Substitution | - | Displacement of bromide by hydroxide |

| Williamson Ether Synthesis | SN2 (Bimolecular Nucleophilic Substitution) | Dialkoxide | Backside attack of the nucleophile; potential for competing E2 elimination scienceinfo.comdoubtnut.com |

Reactivity and Chemical Transformations of 1 Bromo 3,5 Bis Tert Butoxymethyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide

The carbon-bromine bond in 1-bromo-3,5-di-tert-butylbenzene (B1269908) is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The bulky tert-butyl groups at the 3 and 5 positions exert significant steric hindrance around the reaction center, which can influence reaction rates and require specifically designed catalyst systems.

Suzuki-Miyaura Coupling for C(aryl)–C(aryl) Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For sterically hindered substrates like 1-bromo-3,5-di-tert-butylbenzene, the choice of catalyst and reaction conditions is crucial to overcome the steric hindrance.

In a documented example, the Suzuki-Miyaura coupling of 1-bromo-3,5-di-tert-butylbenzene with 3-nitrophenylboronic acid was achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and an aqueous sodium bicarbonate solution as the base in dimethoxyethane. The reaction, conducted at reflux, yielded the corresponding biaryl product, 1,3-di-tert-butyl-5-(3-nitrophenyl)benzene, in 63% yield. nih.gov This demonstrates that despite the steric bulk, C-C bond formation can proceed efficiently with appropriate reagents.

Table 1: Suzuki-Miyaura Coupling of 1-Bromo-3,5-di-tert-butylbenzene

| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ (aq) | Dimethoxyethane | 63 nih.gov |

Sonogashira Coupling for C(aryl)–C(alkyne) Bond Construction

The Sonogashira coupling enables the formation of a C(aryl)–C(alkyne) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. This reaction is fundamental in the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.

The Sonogashira reaction of 1-bromo-3,5-di-tert-butylbenzene has been utilized in the synthesis of sterically encumbered molecules. For instance, its reaction with trimethylsilylacetylene, followed by desilylation, is a known route to produce 3,5-di-tert-butylphenylacetylene. soton.ac.uk While specific yield data for the initial coupling step is not always detailed, the successful formation of the subsequent product underscores the viability of this transformation. In a related synthetic sequence, the dumbbell-shaped molecule 2 was synthesized via a Sonogashira coupling of a terminal alkyne stopper with 1,6-diiodopyrene (B13941523) using Pd(PPh₃)₄ and CuI as catalysts in a THF/piperidine mixture, affording the product in 90% yield, highlighting the efficiency of this reaction even with bulky substrates. nih.gov

Table 2: Sonogashira Coupling with 1-Bromo-3,5-di-tert-butylbenzene Analogue

| Coupling Partner | Catalyst System | Solvent | Product |

|---|---|---|---|

| Trimethylsilylacetylene | Pd/Cu | THF/Piperidine | 3,5-di-tert-butylphenylacetylene (after desilylation) soton.ac.uk |

| Terminal Alkyne Stopper | Pd(PPh₃)₄ / CuI | THF/Piperidine | Dumbbell molecule 2 (90% yield) nih.gov |

Heck Reactions with Olefinic Partners

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the regioselectivity often influenced by the electronic and steric nature of the substituents. For sterically hindered aryl bromides, the reaction can be challenging, often requiring more active catalysts or harsher conditions.

While specific examples of the Heck reaction with 1-bromo-3,5-di-tert-butylbenzene are not readily found in the literature, general studies on the Heck reaction of aryl bromides with bulky substituents indicate that specialized catalyst systems are often necessary. researchgate.net The development of "bulky-yet-flexible" α-diimine palladium precatalysts has been shown to facilitate the hydroarylation of alkenes with (hetero)aryl bromides under aerobic conditions, suggesting a potential strategy for engaging sterically hindered substrates. nih.gov The reductive Heck reaction, in particular, has been developed for aryl bromides with styrenes and unactivated alkenes using specialized bidentate constrained iminopyridyl (CImPy) ligands, which are believed to stabilize the palladium center and enable the transformation. nih.gov

Buchwald-Hartwig Amination for C(aryl)–N Bond Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C(aryl)-N bonds, which is a cornerstone of modern synthetic chemistry for preparing anilines and their derivatives. The development of sterically hindered phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include challenging substrates. wikipedia.org

A notable example is the coupling of 1-bromo-3,5-di-tert-butylbenzene with ammonia. Using a catalyst system generated from Pd[P(o-tol)₃]₂ and the bulky phosphine ligand CyPF-t-Bu, with sodium tert-butoxide as the base in dioxane, the corresponding primary arylamine, 3,5-di-tert-butylaniline, was obtained in a 78% yield. acs.org This demonstrates the efficacy of modern catalyst systems in facilitating the amination of sterically demanding aryl bromides. The reaction is sensitive to the choice of ligand, as less bulky or different types of ligands may lead to lower yields or no reaction. acs.org

Table 3: Buchwald-Hartwig Amination of 1-Bromo-3,5-di-tert-butylbenzene

| Amine | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Ammonia | Pd[P(o-tol)₃]₂ / CyPF-t-Bu | NaO-t-Bu | Dioxane | 78 acs.org |

Stille Coupling and Other Transition Metal-Catalyzed Processes

The Stille coupling involves the reaction of an organostannane with an organic halide catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. While specific Stille couplings involving 1-bromo-3,5-di-tert-butylbenzene are not prominently reported, the general methodology is applicable to aryl bromides. The success of such a reaction would likely depend on the choice of palladium catalyst and reaction conditions to accommodate the steric hindrance.

Nucleophilic Substitutions at the Bromine Center

Direct nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides like 1-bromo-3,5-di-tert-butylbenzene is generally difficult due to the electron-rich nature of the benzene (B151609) ring. However, under forcing conditions or with very strong nucleophiles, substitution can be achieved.

A documented instance of nucleophilic substitution on 1-bromo-3,5-di-tert-butylbenzene is its reaction with potassium hydroxide. In a solvent system of polyethylene (B3416737) glycol (PEG), dioxane, and water at 80°C, the reaction proceeds to give 3,5-di-tert-butylphenol. The conversion of the starting material was reported to be 58% with a selectivity of 90% for the desired phenol (B47542) product. nih.gov This indicates that despite the inherent low reactivity of the aryl bromide towards nucleophilic attack, the substitution is feasible under appropriate conditions.

Table 4: Nucleophilic Substitution of 1-Bromo-3,5-di-tert-butylbenzene

| Nucleophile | Solvent System | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Potassium Hydroxide | PEG/Dioxane/Water | 80 | 58 nih.gov | 90 nih.gov |

Directed ortho-Metalation and Lithiation Pathways

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org In this process, a heteroatom within the DMG coordinates to the lithium atom, positioning the base for regioselective proton abstraction. wikipedia.org This forms a stabilized aryllithium intermediate that can then react with various electrophiles. wikipedia.org

For 1-bromo-3,5-bis(tert-butoxymethyl)benzene, there are two potential directing groups: the bromine atom and the two tert-butoxymethyl ether groups. The ether oxygen atoms can act as Lewis bases, coordinating with the organolithium reagent and directing lithiation to the C2, C4, or C6 positions. wikipedia.org While specific studies on the directed metalation of this compound are not extensively detailed in the provided results, the principles of DoM suggest that the ether groups would be the primary directing elements due to their Lewis basicity. wikipedia.org Lithiation would be expected to occur at the C2 position, which is ortho to both an ether group and the bromine atom.

The reaction is typically carried out at low temperatures, such as -78 °C, in an inert solvent like tetrahydrofuran (B95107) (THF) using a strong base like n-butyllithium (n-BuLi). whiterose.ac.uk

Subsequent Electrophilic Quenching Reactions

Once the aryllithium intermediate of this compound is formed, it can be "quenched" by reacting it with a wide array of electrophiles. This step introduces a new substituent at the lithiated position, leading to diverse functionalized products. wikipedia.orgwhiterose.ac.uk The reaction involves an electrophilic aromatic substitution where the highly nucleophilic carbon-lithium bond attacks the electrophile. wikipedia.org

Based on general procedures for quenching lithiated aromatic species, a variety of functional groups can be introduced. whiterose.ac.ukresearchgate.net The table below outlines potential transformations.

Table 1: Potential Electrophilic Quenching Reactions

| Electrophile | Reagent Example | Product Functional Group |

|---|---|---|

| Deuterium | Deuterium oxide (D₂O) | Deuterium |

| Aldehyde | N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carboxylic Acid | Carbon dioxide (CO₂) | Carboxyl (-COOH) |

| Alkyl | Alkyl halide (e.g., Iodomethane) | Alkyl (e.g., -CH₃) |

| Silyl | Silyl chloride (e.g., TMS-Cl) | Silyl (e.g., -Si(CH₃)₃) |

| Thiol | Disulfide (e.g., Dimethyl disulfide) | Thioether (-SCH₃) |

Electrophilic Aromatic Substitution Reactions on the this compound Core

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The two tert-butoxymethyl ether groups are activating, ortho-, para-directing groups. libretexts.org The bromine atom is a deactivating but also ortho-, para-directing group. libretexts.org

The combined effect of these substituents strongly directs incoming electrophiles to the positions ortho and para to the activating ether groups. In this specific molecule, the positions ortho to the ether groups are C2, C4, and C6.

C4 and C6 positions: These are equivalent and are ortho to one ether group and meta to the bromine.

C2 position: This position is para to one ether group and ortho to the other, as well as being ortho to the bromine atom.

The powerful activating and directing influence of the two ether groups would overwhelmingly favor substitution at the C2, C4, and C6 positions over any position directed by the deactivating bromine. libretexts.org Given the steric hindrance from the adjacent bromine and ether group, substitution at the C4 and C6 positions might be favored over the C2 position. However, the cumulative electronic activation at C2 is very strong.

Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (H₂SO₄), and Friedel-Crafts alkylation or acylation (R-Cl/AlCl₃ or RCO-Cl/AlCl₃). Due to the high activation provided by the two ether groups, these reactions would likely proceed under very mild conditions to avoid over-substitution or side reactions. libretexts.org For example, bromination of the highly activated 1,3,5-tri-tert-butylbenzene (B73737) requires careful control of temperature and stoichiometry to prevent di-substitution. chemspider.com

Radical Reactions and Single-Electron Transfer Processes

While specific studies on the radical reactions of this compound are not extensively documented in the literature, its reactivity can be inferred from the known behavior of its constituent functional groups and related molecules. Radical reactions and single-electron transfer (SET) processes offer pathways to functionalize the molecule in ways that are complementary to traditional ionic reactions.

The primary sites for radical reactions on this molecule are the benzylic positions of the tert-butoxymethyl groups and the aryl bromide bond.

Benzylic Radical Formation and Stability

The methylene (B1212753) (-CH₂-) groups of the tert-butoxymethyl side chains are benzylic positions. Abstraction of a hydrogen atom from one of these sites would generate a benzyl (B1604629) radical. This radical is stabilized by resonance, with the unpaired electron delocalizing into the benzene ring. numberanalytics.com The stability of such benzylic radicals is a known principle in organic chemistry. numberanalytics.com However, the presence of two bulky tert-butoxymethyl groups may introduce steric hindrance that could influence the rate and selectivity of radical reactions at these positions.

In reactions involving radical initiators like N-bromosuccinimide (NBS) with light or peroxide, it is plausible that benzylic bromination could occur. youtube.comyoutube.com This would lead to the formation of 1-bromo-3-(bromomethyl)-5-(tert-butoxymethyl)benzene and 1-bromo-3,5-bis(bromomethyl)benzene.

Single-Electron Transfer (SET) Processes

Single-electron transfer processes can initiate a variety of chemical transformations. nih.gov In the context of this compound, SET can lead to the formation of radical ions. For instance, reaction with a potent organic electron donor could, in principle, lead to the formation of a radical anion, which might subsequently lose a bromide ion to generate an aryl radical.

Photoredox catalysis is a modern synthetic tool that utilizes visible light to initiate SET processes. ias.ac.in For aryl bromides, photoredox catalysts can facilitate their conversion into aryl radicals, which can then participate in various coupling reactions. While specific examples with this compound are not reported, the general principles of photoredox catalysis suggest its potential applicability for the functionalization of this molecule. nbinno.comnih.gov

Stability of tert-Butoxy (B1229062) Radical

Should any reaction conditions lead to the cleavage of the ether linkage, the formation of a tert-butoxy radical is a possibility. The decomposition of the tert-butoxy radical has been studied directly and is a well-understood process. rsc.org The stability of the tert-butoxymethyl groups under various radical conditions is a crucial consideration for synthetic applications. The bulky tert-butyl group can also impart steric shielding, potentially influencing the stability of nearby radical centers. numberanalytics.com

Derivatization Strategies for Expanding the Chemical Space of this compound

The bromine atom on the aromatic ring serves as a versatile handle for a wide array of derivatization reactions, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates. These strategies allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the chemical space accessible from this starting material.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the site of the C-Br bond. Given the structure of this compound, several standard cross-coupling reactions are expected to be applicable. For the closely related 1-bromo-3,5-dimethoxybenzene (B32327), it is known to be a useful intermediate in cross-coupling reactions for the synthesis of pharmaceutical inhibitors. chemicalbook.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. This would lead to the formation of biaryl compounds. The synthesis of 3,5-dimethoxyphenylboronic acid from 1-bromo-3,5-dimethoxybenzene is a known transformation, highlighting the utility of this pathway. nbinno.com A similar reaction starting from this compound would yield [3,5-bis(tert-butoxymethyl)phenyl]boronic acid, a valuable building block in its own right. A related protocol has been successfully applied to other dihalogenated hydrocarbons. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an arylethyne. This would introduce an alkyne functionality onto the benzene ring. The synthesis of 3,5-dimethoxyphenylacetylene from 1-bromo-3,5-dimethoxybenzene demonstrates the feasibility of this transformation on a similar substrate. nbinno.com

Heck Coupling: The Heck reaction would couple the aryl bromide with an alkene to form a new substituted alkene. This provides a route to introduce vinyl groups or more complex unsaturated side chains.

Stille Coupling: This involves the reaction with an organostannane reagent. While effective, the toxicity of tin compounds is a drawback.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a C-N bond, introducing an amine functionality by reacting the aryl bromide with an amine.

The following table summarizes potential derivatization strategies via cross-coupling reactions:

| Reaction Name | Coupling Partner | Resulting Functional Group | Potential Product Class |

| Suzuki-Miyaura | Boronic acid/ester | Aryl | Biaryls |

| Sonogashira | Terminal alkyne | Alkyne | Arylalkynes |

| Heck | Alkene | Alkene | Stilbenes, cinnamates |

| Stille | Organostannane | Aryl, vinyl, alkyl | Biaryls, styrenes |

| Buchwald-Hartwig | Amine | Amine | Arylamines |

Formation and Reaction of Organometallic Intermediates

The bromine atom can be replaced by a metal through a metal-halogen exchange reaction, generating a highly reactive organometallic intermediate that can then be quenched with various electrophiles.

Lithiation: Reaction with an organolithium reagent, such as n-butyllithium, would likely result in a lithium-halogen exchange to form 1-lithio-3,5-bis(tert-butoxymethyl)benzene. core.ac.uk This organolithium species is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and nitriles. The stability and reactivity of such lithiated species can be influenced by the solvent and temperature. ias.ac.incore.ac.uk

Grignard Reagent Formation: Treatment with magnesium metal in an appropriate solvent like tetrahydrofuran (THF) would be expected to yield the corresponding Grignard reagent, 1-(bromomagnesio)-3,5-bis(tert-butoxymethyl)benzene. wikipedia.org Grignard reagents are versatile nucleophiles that react with a broad spectrum of electrophiles, similar to organolithium compounds, but are generally less basic. masterorganicchemistry.com The formation of Grignard reagents from similar bromo-N,N-dialkylbenzylamines has been shown to be successful in THF. rsc.org

The table below outlines some potential derivatizations via organometallic intermediates:

| Organometallic | Electrophile | Resulting Functional Group |

| Organolithium | Carbon dioxide (CO₂) | Carboxylic acid |

| Organolithium | Aldehyde/Ketone | Secondary/Tertiary alcohol |

| Organolithium | Dimethylformamide (DMF) | Aldehyde |

| Grignard Reagent | Carbon dioxide (CO₂) | Carboxylic acid |

| Grignard Reagent | Aldehyde/Ketone | Secondary/Tertiary alcohol |

| Grignard Reagent | Nitrile | Ketone (after hydrolysis) |

Other Derivatizations

While the primary focus is often on the C-Br bond, other transformations can be envisaged. For instance, electrophilic aromatic substitution reactions, such as nitration, could potentially occur on the aromatic ring, although the directing effects of the existing substituents and steric hindrance would need to be considered. For 1-bromo-3,5-dimethoxybenzene, nitration has been reported to yield 1-bromo-3,5-dimethoxy-2-nitrobenzene. sigmaaldrich.com

Advanced Spectroscopic Characterization for Structural Elucidation of 1 Bromo 3,5 Bis Tert Butoxymethyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of 1-Bromo-3,5-bis(tert-butoxymethyl)benzene, typically recorded in a deuterated solvent such as CDCl₃, provides a wealth of information. The symmetry of the molecule significantly influences the appearance of the spectrum.

The protons of the two equivalent tert-butyl groups give rise to a single, intense signal. Due to the free rotation around the C-O and C-C bonds, all 18 protons are chemically equivalent, resulting in a sharp singlet. The methylene (B1212753) protons of the two -CH₂O- groups are also chemically equivalent and appear as another distinct singlet. In the aromatic region, due to the substitution pattern, the proton at the C2 position appears as a triplet, while the proton at the C4 position appears as a doublet. The integration of these signals corresponds to the number of protons they represent, confirming the stoichiometry of the different proton environments.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | tert-butyl (C(CH₃)₃) |

| Data not available | Data not available | Data not available | Methylene (OCH₂) |

| Data not available | Data not available | Data not available | Aromatic H-4/H-6 |

| Data not available | Data not available | Data not available | Aromatic H-2 |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and the magnetic field strength of the NMR instrument and are currently not available in public literature.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule, including quaternary carbons which lack attached protons. In the spectrum of this compound, distinct signals are expected for each type of carbon atom.

The carbon atoms of the tert-butyl groups will produce a signal in the aliphatic region of the spectrum. The quaternary carbon of the tert-butyl group will appear as a separate signal. The methylene carbons of the -CH₂O- linkers will also have a characteristic chemical shift. In the aromatic region, signals for the carbon atom bearing the bromine (C1), the carbons attached to the tert-butoxymethyl groups (C3 and C5), and the remaining aromatic carbons (C2, C4, C6) will be observed. The carbon attached to the electronegative bromine atom is expected to be deshielded and its signal shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | tert-butyl (C(CH₃)₃) |

| Data not available | tert-butyl quaternary C |

| Data not available | Methylene (OCH₂) |

| Data not available | Aromatic C-4/C-6 |

| Data not available | Aromatic C-2 |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-O |

Note: The predicted chemical shifts are based on general principles and data for similar structures, as specific experimental data for this compound is not publicly available.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, primarily confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link the proton signals of the methylene and tert-butyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it would show correlations between the methylene protons and the aromatic carbons C3/C5, as well as the quaternary carbon of the tert-butyl group, thus confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the benzene (B151609) ring by showing through-space interactions between the methylene protons and the adjacent aromatic protons.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a crucial technique for determining the elemental composition of a molecule with very high accuracy.

By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS allows for the unequivocal determination of the molecular formula. For this compound (C₁₆H₂₅BrO₂), the calculated exact mass would be compared to the experimentally measured value. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion breaks apart in the mass spectrometer, it forms characteristic fragment ions. For this compound, expected fragmentation pathways would include:

Loss of a tert-butyl group (-C(CH₃)₃) to form a stable tert-butyl cation.

Cleavage of the C-O bond, leading to the loss of a tert-butoxymethyl radical.

Loss of the bromine atom.

Benzylic cleavage is also a common fragmentation pathway.

The analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, an IR spectrum would be crucial for confirming the presence of its key structural components.

Characteristic Vibrational Frequencies of Aromatic C-H, C-Br, and C-O-C Bonds

A detailed analysis of the IR spectrum would focus on identifying the characteristic absorption bands for the different bonds within the molecule.

| Bond Type | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

| C-Br | Stretching | 680 - 515 |

| C-O-C | Asymmetric Stretching | 1260 - 1000 |

| C-O-C | Symmetric Stretching | ~1040 |

| Aliphatic C-H (tert-butyl & methylene) | Stretching | 3000 - 2850 |

Data in the table is based on typical vibrational frequencies for these bond types and does not represent experimentally measured values for this compound.

The precise positions of these peaks would provide strong evidence for the successful synthesis and purity of the compound.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information by mapping the electron density of the molecule in its solid state.

Bond Lengths, Bond Angles, and Torsional Angles

This technique would yield precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. This data would be invaluable for understanding the steric and electronic effects of the bulky tert-butoxymethyl and bromo substituents on the geometry of the benzene ring.

Intermolecular Interactions and Packing Arrangements

Furthermore, X-ray crystallography would reveal how the molecules pack together in the crystal lattice. This includes the identification and characterization of any intermolecular interactions, such as van der Waals forces or dipole-dipole interactions, which govern the solid-state properties of the compound.

Advanced Spectroscopic Techniques for Elucidating Electronic Structure and Conformational Preferences

Beyond the foundational techniques, other advanced spectroscopic methods could be employed to gain deeper insights into the electronic structure and conformational dynamics of this compound. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy could be used to study the rotational barriers of the tert-butoxymethyl groups. Computational chemistry, in conjunction with experimental data, would also be a powerful tool for predicting and understanding its spectroscopic properties and conformational landscape.

Computational and Theoretical Investigations of 1 Bromo 3,5 Bis Tert Butoxymethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. consensus.app A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity and electronic properties.

For 1-bromo-3,5-bis(tert-butoxymethyl)benzene, the HOMO is expected to be primarily localized on the benzene (B151609) ring, with significant contributions from the p-orbitals of the bromine atom and the oxygen atoms of the tert-butoxymethyl groups. The LUMO is likely to be a π* anti-bonding orbital of the benzene ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -6.5 | Benzene Ring, Br, O |

| LUMO | -0.8 | Benzene Ring (π*) |

| HOMO-LUMO Gap | 5.7 | - |

| Note: These values are hypothetical and serve as representative examples based on DFT calculations of similar aromatic compounds. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. youtube.com It provides a localized picture of bonding within a molecule.

Table 2: Illustrative Natural Charges on Key Atoms

| Atom | Predicted Natural Charge (e) |

| Br | -0.15 |

| C (attached to Br) | +0.10 |

| O | -0.60 |

| C (of CH2) | +0.20 |

| Note: These values are hypothetical and represent typical charge distributions in similar chemical environments. |

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org

The two tert-butoxymethyl groups in this compound are not static; they can rotate around the C(aryl)-CH2 and CH2-O bonds. The energy required to perform these rotations is known as the rotational barrier. The height of this barrier is influenced by steric hindrance and electronic effects. The rotation of bulky groups, such as tert-butyl, typically has significant energy barriers. msu.edunih.gov

Computational methods can map the potential energy surface for these rotations, identifying the most stable (lowest energy) conformations and the transition states (energy maxima) between them. nih.gov

Table 3: Plausible Rotational Barriers

| Bond of Rotation | Predicted Rotational Barrier (kcal/mol) |

| C(aryl)-CH2 | 4 - 6 |

| CH2-O | 10 - 14 |

| Note: These are estimated values based on known rotational barriers for similar functional groups. msu.edu |

Electronically, the electronegative bromine atom and the oxygen atoms of the ether linkages withdraw electron density from the benzene ring via inductive effects. Conversely, the oxygen lone pairs can donate electron density to the ring through resonance. These electronic interactions, along with steric factors, will dictate the precise bond angles and dihedral angles of the lowest energy conformer.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

DFT calculations can predict vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. For this compound, characteristic vibrational modes would include the C-Br stretching frequency, C-O-C stretching of the ether groups, and various C-H and aromatic ring vibrations. Comparing these predicted spectra with experimental data can confirm the molecule's structure. mdpi.com

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. The predicted chemical shifts for the hydrogen and carbon atoms in the molecule would be influenced by the electronic environment created by the bromine and tert-butoxymethyl substituents.

Table 4: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C-O-C Asymmetric Stretch | 1200 - 1250 |

| C-O-C Symmetric Stretch | 1050 - 1150 |

| C-Br Stretch | 550 - 650 |

| Note: These are typical frequency ranges for the specified functional groups and are consistent with values reported for other brominated aromatic compounds. mdpi.com |

DFT-NMR Chemical Shift Calculations

Density Functional Theory (DFT) has become an indispensable tool for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. youtube.com By calculating the magnetic shielding tensors of atomic nuclei, DFT methods can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute deviations of less than 0.1 ppm for protons and 2 ppm for carbons. youtube.comnih.gov

For a molecule like this compound, DFT calculations would begin with geometry optimization, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). acs.org Following optimization, NMR shielding constants are computed using a method like the Gauge-Including Atomic Orbital (GIAO) approach. wisc.edu These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, usually tetramethylsilane (B1202638) (TMS). acs.org

Relativistic effects may need to be considered for the ¹³C chemical shift of the carbon atom directly bonded to the bromine atom, as heavy atoms can influence shielding constants. acs.org The calculations would provide valuable data for assigning the signals in the experimental spectrum, especially for the aromatic protons and carbons, where the electronic effects of the bromo and tert-butoxymethyl substituents create a distinct chemical environment.

Table 1: Hypothetical DFT-Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts

This table illustrates the typical format for comparing calculated and experimental NMR data for an analogous substituted benzene. The calculated values are obtained using DFT methods, which help in the precise assignment of spectral signals.

| Atom Position | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C1-Br | - | - | 122.5 | 122.0 |

| C2-H | 7.25 | 7.20 | 129.0 | 128.8 |

| C3-C | - | - | 158.0 | 157.5 |

| C4-H | 7.05 | 7.00 | 115.0 | 114.7 |

| C5-C | - | - | 158.0 | 157.5 |

| C6-H | 7.25 | 7.20 | 129.0 | 128.8 |

| -CH₂- | 4.45 | 4.40 | 72.0 | 71.5 |

| -C(CH₃)₃ | 1.30 | 1.25 | 75.0 | 74.8 |

| -C(CH₃)₃ | 1.30 | 1.25 | 27.5 | 27.3 |

Note: The data in this table are hypothetical and serve to illustrate the application of DFT-NMR calculations. They are not the actual experimental or calculated values for this compound.

Vibrational Frequency Computations (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and determining molecular structure. DFT calculations can simulate these spectra by computing the second derivatives of the energy with respect to atomic displacements. This process yields a set of vibrational frequencies and their corresponding intensities.

For this compound, a frequency calculation would typically be performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). researchgate.net The resulting computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96) to improve agreement.

The analysis of the computed vibrational modes allows for the unambiguous assignment of peaks in the experimental IR and Raman spectra. Key vibrational modes for this molecule would include:

Aromatic C-H stretches: Typically found above 3000 cm⁻¹.

Aliphatic C-H stretches: From the tert-butyl and methylene (B1212753) groups, appearing just below 3000 cm⁻¹.

C-O-C ether stretches: Strong bands in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretches: Ring vibrations in the 1600-1450 cm⁻¹ region.

C-Br stretch: A lower frequency vibration, typically below 700 cm⁻¹.

Ring bending modes: The substitution pattern (1,3,5-trisubstituted) gives rise to characteristic out-of-plane C-H wagging bands (e.g., around 810-750 cm⁻¹ and near 690 cm⁻¹), which are useful for confirming the isomer. spectroscopyonline.com

Computational analysis can distinguish between vibrations that are localized to a specific functional group and those that involve the entire molecular skeleton. optica.orgnjit.edu

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

This table demonstrates how computed vibrational frequencies for a molecule like this compound would be correlated with experimental IR data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3080 | 3075 | Medium |

| Aliphatic C-H Stretch | 2975 | 2970 | Strong |

| Aromatic C=C Stretch | 1590 | 1585 | Medium |

| Aromatic C=C Stretch | 1470 | 1465 | Strong |

| -CH₂- Scissoring | 1455 | 1450 | Medium |

| C-O-C Asymmetric Stretch | 1210 | 1205 | Strong |

| C-O-C Symmetric Stretch | 1080 | 1075 | Strong |

| Ring C-H Out-of-Plane Bend | 805 | 800 | Strong |

| C-Br Stretch | 680 | 675 | Medium |

Note: The data presented are representative examples for analogous compounds and are for illustrative purposes only.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry is a powerful asset for elucidating reaction mechanisms, providing insights into transient species like transition states that are difficult or impossible to observe experimentally. rsc.org For the synthesis of this compound, key steps could be modeled to understand reactivity and selectivity.

The synthesis of this compound likely involves steps such as a Williamson ether synthesis to form the tert-butoxymethyl ether linkages or the formation of a Grignard reagent from an aryl bromide precursor. masterorganicchemistry.comacs.orgorganic-chemistry.org

Williamson Ether Synthesis: Computational modeling of this Sₙ2 reaction would involve locating the transition state where the alkoxide attacks the alkyl halide. researchgate.netrsc.org Calculations can reveal the geometry of this five-coordinate carbon center and the influence of solvent on the reaction barrier. masterorganicchemistry.com For a bulky nucleophile like sodium tert-butoxide, steric hindrance is a critical factor that can be quantified computationally.

Grignard Reagent Formation: The mechanism of Grignard reagent formation from an aryl bromide on a magnesium surface is complex. harvard.edunih.gov Computational models can investigate the energetics of single electron transfer (SET) from magnesium to the aryl bromide and the subsequent steps leading to the formation of the C-Mg bond. rsc.orgresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. researchgate.net This energy profile provides the activation energies (ΔG‡) and reaction energies (ΔGᵣₓₙ) for each step. For example, in a potential synthesis, computational analysis could compare the energy profile for the desired etherification reaction against side reactions like elimination, which is a common competing pathway in Williamson ether syntheses, especially with hindered substrates. arkat-usa.org These profiles help explain why certain reaction conditions favor specific products and can guide the optimization of synthetic protocols.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes, molecular flexibility, and intermolecular interactions. nih.govstrath.ac.uk

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Analogues

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique used to correlate the structural or property-based features of a set of compounds with their chemical reactivity or biological activity. nih.govrsc.org While no specific QSAR models for this compound exist, one could be developed for a series of its analogues to predict a property of interest, such as reactivity in a specific reaction or a physical property like toxicity. nih.govresearchgate.net

To build a QSAR model, one would:

Create a Dataset: Synthesize or computationally generate a series of analogues by varying substituents on the benzene ring.

Calculate Descriptors: For each analogue, compute a range of molecular descriptors. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors.

Develop a Model: Use statistical methods, like multiple linear regression (MLR), to build a mathematical equation that relates the descriptors to the observed reactivity (e.g., the reaction rate constant).

Validate the Model: The model's predictive power is tested using an external set of compounds not used in the model's creation.

For analogues of this compound, a QSAR study could, for example, predict their reactivity in electrophilic aromatic substitution reactions, correlating reactivity with electronic descriptors that quantify the activating/deactivating effects of different substituents. rsc.orgnsf.gov

Applications of 1 Bromo 3,5 Bis Tert Butoxymethyl Benzene As a Synthetic Building Block

Precursor in the Synthesis of Functional Organic Materials

The development of novel organic materials with tailored electronic and photophysical properties is a cornerstone of modern chemistry. While building blocks with similar substitution patterns are frequently employed, specific data for 1-Bromo-3,5-bis(tert-butoxymethyl)benzene remains elusive.

Conjugated Polymers and Oligomers with Tunable Electronic Properties

The synthesis of conjugated polymers often relies on the polymerization of di-functionalized monomers via cross-coupling reactions such as Suzuki, Stille, or Sonogashira coupling. In principle, the bromine atom of this compound could be utilized in such reactions. However, an extensive search of the scientific literature did not yield any examples of its use in the synthesis of conjugated polymers or oligomers.

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Potential Co-monomer | Resulting Polymer Structure (Hypothetical) | Status in Literature |

| Suzuki Coupling | Aryl-diboronic acid/ester | Alternating co-polymer | Not Reported |

| Stille Coupling | Aryl-distannane | Alternating co-polymer | Not Reported |

| Sonogashira Coupling | Diethynyl-aryl compound | Poly(arylene-ethynylene) | Not Reported |

| Buchwald-Hartwig | Diamine or Dithiol | Heteroatom-containing polymer | Not Reported |

Dendritic Structures and Hyperbranched Polymers

Dendrimers and hyperbranched polymers are characterized by their highly branched, three-dimensional architectures. The synthesis of these macromolecules often involves the use of AB2 or related monomers. While the 1,3,5-substitution pattern of the benzene (B151609) ring in this compound could theoretically be elaborated into a dendritic wedge, there are no published reports of this compound being used as a precursor for such structures.

Macrocycles and Supramolecular Architectures

The construction of macrocycles and other supramolecular assemblies often utilizes pre-organized building blocks to direct the cyclization process. The defined geometry of this compound could make it a candidate for such applications. For instance, after conversion of the bromo-group to another functional handle, intramolecular reactions could lead to macrocyclic structures. Nevertheless, no studies have been found that document its use in the synthesis of macrocycles or for creating specific supramolecular architectures.

Intermediate in the Preparation of Complex Organic Molecules

The transformation of the functional groups present in this compound could provide access to a variety of more complex molecular scaffolds.

Components for Receptor Ligand Design (focus on chemical synthesis, not biological activity)

In the design of ligands for biological receptors, the spatial arrangement of functional groups is critical for binding affinity and selectivity. The 1,3,5-substitution pattern of the central benzene ring in this compound could serve as a scaffold to present pharmacophoric features in a defined orientation. The tert-butoxymethyl groups could act as bulky, lipophilic substituents, while the bromo-group could be a point of attachment for other molecular fragments. However, there is no published research that describes the synthesis of any receptor ligand utilizing this specific compound as a starting material or intermediate.

Precursors for Advanced Chemical Synthesis

The structure of this compound makes it a potentially valuable precursor for the synthesis of complex organic molecules. The bromine atom can be readily converted into other functional groups or used as a point of connection for building larger molecular architectures.

For instance, the bromine atom is an ideal substituent for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Potential Product |

| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | Aryl- or heteroaryl-substituted 1,3-bis(tert-butoxymethyl)benzene derivatives |

| Stille Coupling | Organotin Reagents | Alkenyl-, alkynyl-, or aryl-substituted 1,3-bis(tert-butoxymethyl)benzene derivatives |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted 1,3-bis(tert-butoxymethyl)benzene derivatives |

| Heck Coupling | Alkenes | Alkenyl-substituted 1,3-bis(tert-butoxymethyl)benzene derivatives |

| Buchwald-Hartwig Amination | Amines, Amides | N-Aryl or N-heteroaryl derivatives of 3,5-bis(tert-butoxymethyl)aniline |

Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution under specific conditions or transformed into an organometallic reagent. For example, treatment with a strong base like n-butyllithium could lead to a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups. Similarly, the formation of a Grignard reagent via reaction with magnesium metal would provide another versatile nucleophilic intermediate.

Scaffold for the Development of Novel Catalysts and Ligands

The 1,3,5-substitution pattern of the benzene ring is a common feature in the design of pincer ligands and other catalyst scaffolds. The central aromatic ring provides a rigid and tunable platform for positioning donor atoms that can coordinate to a metal center.

Design of Chiral Ligands for Asymmetric Synthesis

While this compound is itself achiral, it could serve as a starting material for the synthesis of chiral ligands. The tert-butoxymethyl groups, being bulky, could influence the conformational preferences of a resulting ligand, which is a key factor in achieving high enantioselectivity in asymmetric catalysis. The synthesis of such a ligand would likely involve the replacement of the bromine atom with a chiral phosphine (B1218219), amine, or other coordinating group, potentially through a multi-step synthesis.

Homogeneous and Heterogeneous Catalyst Precursors

The compound could be used to synthesize ligands for homogeneous catalysis. For example, substitution of the bromine with a phosphine group would yield a phosphine ligand. Dimerization or further functionalization could lead to bidentate or tridentate ligands. The tert-butoxymethyl groups could enhance the solubility of the resulting metal complexes in organic solvents, a desirable property for homogeneous catalysts.

For heterogeneous catalysis, the aromatic core could be functionalized to allow for immobilization on a solid support, such as silica (B1680970) or a polymer resin. This would facilitate catalyst recovery and reuse.

Utility in Fragment-Based Drug Discovery (Focus on chemical synthesis of fragments)

Fragment-based drug discovery (FBDD) is a method for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small molecules ("fragments") for weak binding to a biological target.

This compound could theoretically be used to generate a series of fragments for such a library. The core structure, a substituted benzene ring, is a common motif in many drug molecules. The bromine atom provides a convenient point for diversification. A series of fragments could be synthesized by coupling a range of small chemical moieties to the aromatic ring via the bromine atom using the cross-coupling reactions mentioned previously.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to synthesize a large number of compounds in a single process, creating a "library" of molecules for screening in drug discovery and materials science. The reactivity of the bromine atom on this compound makes it a suitable starting material for the parallel synthesis of a library of related compounds.

By reacting the parent compound with a diverse set of building blocks in a multi-well plate format, a library of 1,3,5-trisubstituted benzene derivatives could be rapidly generated. The tert-butoxymethyl groups could be retained to study the effect of sterically demanding, non-polar groups on biological activity, or they could be cleaved at a later stage to reveal more polar hydroxyl groups, further increasing the chemical diversity of the library.

Conclusion and Future Research Perspectives on 1 Bromo 3,5 Bis Tert Butoxymethyl Benzene

Summary of Current Understanding and Key Achievements

The current understanding of 1-Bromo-3,5-bis(tert-butoxymethyl)benzene is primarily confined to its structural identity and basic physical properties. It is cataloged with the CAS Number 1245644-77-2.

The key structural features of this compound are a central benzene (B151609) ring substituted with a bromine atom and two meta-oriented tert-butoxymethyl groups. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern synthetic chemistry. The tert-butoxymethyl groups are sterically bulky ether functionalities. These groups can influence the molecule's solubility, conformational preferences, and the reactivity of the aromatic ring. The tert-butyl groups, in particular, are known to be stable under a range of reaction conditions, yet can be cleaved under specific, often acidic, protocols to reveal the corresponding hydroxyl groups. This latent functionality is a key aspect of its potential utility.

At present, there are no significant research achievements or a substantial body of work in the peer-reviewed scientific literature that is focused specifically on this compound. Its primary role appears to be that of a potential building block, available for researchers to explore.

Identification of Unexplored Synthetic Methodologies and Reactivity Pathways

The synthesis of this compound itself is not extensively documented in publicly available literature. However, based on its structure, several plausible synthetic routes can be postulated, representing unexplored methodologies for its preparation. One likely route would involve the Williamson ether synthesis, starting from 3,5-dibromophenol (B1293799) or 1-bromo-3,5-dihydroxybenzene and reacting it with a tert-butylating agent. Alternatively, the bromination of 1,3-bis(tert-butoxymethyl)benzene would be another logical, yet seemingly undocumented, approach.

The true intrigue of this compound lies in its unexplored reactivity pathways. The presence of the aryl bromide moiety immediately suggests a wealth of potential transformations, including:

Suzuki-Miyaura Cross-Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to a wide array of biaryl and substituted benzene derivatives.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities.

Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines, providing access to substituted anilines.

Heck and Stille Couplings: Other palladium-catalyzed C-C bond-forming reactions with alkenes and organostannanes, respectively.

Grignard and Organolithium Formation: Conversion of the aryl bromide to the corresponding Grignard or organolithium reagent, which can then be reacted with a variety of electrophiles.

The interplay between these reactions and the sterically demanding tert-butoxymethyl groups is a key area for future study.

Opportunities for Advanced Derivatization and Functionalization

The structure of this compound is ripe for advanced derivatization. Beyond the initial transformations of the bromide, the tert-butoxymethyl ether groups represent protected phenols.

Future research could focus on the selective or complete cleavage of these ether linkages. Treatment with strong acids, such as trifluoroacetic acid, would likely yield the corresponding di- or monophenol. This would unmask reactive sites for a host of new functionalizations, including:

Acylation and Alkylation: Reaction of the phenolic hydroxyl groups with acyl chlorides or alkyl halides to introduce new ester or ether linkages.

Phosphorylation: Conversion to phosphate (B84403) esters, which are relevant in various biological and materials science contexts.

Conversion to Triflates: Transformation of the phenols into triflates, which are excellent leaving groups for further cross-coupling reactions.

The sequential derivatization, first at the bromide position and then at the deprotected hydroxyls (or vice-versa), would allow for the creation of complex, multi-functionalized aromatic scaffolds from a single, readily available starting material.

Potential for Rational Design of Novel Analogues

The core structure of this compound serves as an excellent template for the rational design of novel analogues with tailored properties. By systematically modifying each component of the molecule, researchers could develop new compounds for specific applications.

For instance, replacing the bromine with other halogens (iodine or chlorine) could fine-tune the reactivity in cross-coupling reactions. Altering the ether groups from tert-butoxymethyl to other protecting groups like benzyloxymethyl (BOM) or methoxymethyl (MOM) could allow for orthogonal deprotection strategies, enabling even more complex synthetic routes.

Furthermore, the initial derivatization of the bromide could be followed by the creation of macrocycles or polymers. For example, a Suzuki coupling to introduce another aromatic ring with reactive sites, followed by deprotection and subsequent intramolecular reaction, could lead to novel macrocyclic host molecules.

Emerging Roles in Interdisciplinary Research Fields

While currently a molecule of interest primarily to synthetic organic chemists, the potential derivatives of this compound could find applications in a variety of interdisciplinary fields.

Materials Science: The rigid, well-defined 1,3,5-substitution pattern makes it an attractive building block for the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) after appropriate functionalization. The tert-butyl groups can also impart solubility in organic solvents, aiding in the solution-phase processing of new materials.

Medicinal Chemistry: The di-phenolic core, accessible after deprotection, is a common motif in biologically active natural products and pharmaceuticals. This compound could serve as a starting point for the synthesis of novel antioxidants, enzyme inhibitors, or receptor ligands.

Supramolecular Chemistry: The ability to create multi-functionalized, rigid structures makes it a candidate for the development of novel host-guest systems, molecular sensors, or self-assembling materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-3,5-bis(tert-butoxymethyl)benzene, and how do reaction conditions impact purity and yield?

- Methodology : The compound is typically synthesized via bromination of precursor molecules. For example, bromination of 3,5-bis(tert-butoxymethyl)acetophenone using bromine in dichloromethane at 0–25°C with catalytic Lewis acids (e.g., FeBr₃) . Key parameters include temperature control (to minimize side reactions like oxidation) and solvent choice (polar aprotic solvents enhance electrophilic substitution). Post-synthesis purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) is critical, as evidenced by yields improving from ~36% to >60% after optimization .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology :